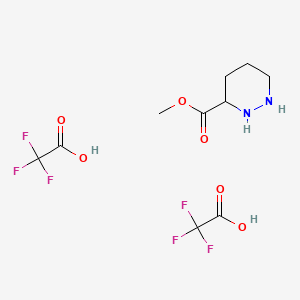
Methyl hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate) is a chemical compound with the molecular formula C10H14F6N2O6 and a molecular weight of 372.22 . This compound is known for its unique structure, which includes a hexahydropyridazine ring and two trifluoroacetate groups. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate) typically involves the reaction of hexahydropyridazine derivatives with methyl chloroformate and trifluoroacetic acid. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or different functional groups.
Substitution: The trifluoroacetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Methyl hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate) is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate) involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetate groups play a crucial role in enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl hexahydropyridazine-3-carboxylate: Lacks the trifluoroacetate groups, resulting in different chemical properties.
Hexahydropyridazine derivatives: Various derivatives with different functional groups can exhibit distinct reactivity and applications.
Uniqueness
Methyl hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate) is unique due to the presence of the trifluoroacetate groups, which impart specific chemical properties such as increased stability and reactivity. This makes it particularly valuable in research and industrial applications .
Eigenschaften
Molekularformel |
C10H14F6N2O6 |
|---|---|
Molekulargewicht |
372.22 g/mol |
IUPAC-Name |
methyl diazinane-3-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H12N2O2.2C2HF3O2/c1-10-6(9)5-3-2-4-7-8-5;2*3-2(4,5)1(6)7/h5,7-8H,2-4H2,1H3;2*(H,6,7) |
InChI-Schlüssel |
WAVHVCFYGPLACT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCCNN1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















